![molecular formula C13H17N3O B1629590 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole CAS No. 578709-04-3](/img/structure/B1629590.png)
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole
Overview
Description
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a specialty product for proteomics research . It has a molecular formula of C13H17N3O and a molecular weight of 231.3 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-(4-piperidinyl)-1H-benzimidazol-6-yl ether . The InChI code is 1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole include a molecular weight of 231.3 and a molecular formula of C13H17N3O .Scientific Research Applications
Antihistamine Reactivity and Safety
Research has investigated the safety and reactivity of antihistamines like astemizole, a compound structurally similar to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, focusing on their effects on driving and machinery operation abilities. Studies showed that astemizole, after single and multiple administrations, did not impair performance in tests measuring concentration and reactivity, indicating its non-sedative properties compared to other antihistamines like ketotifen (Moser, Gerdes, Bückmann, & Hopmann, 1983).
Diagnostic Imaging in Cancer
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a derivative related to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, has been studied for its ability to visualize primary breast tumors through sigma receptor scintigraphy. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its potential as a diagnostic tool for assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Metabolism and Disposition in Humans
Research on the metabolism and disposition of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound with structural similarities to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, has provided insights into its pharmacokinetics. The study showed extensive metabolism with principal routes being oxidation, highlighting the complexity of its biotransformation processes (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Insect Repellent Efficacy
A study comparing the repellent efficacy of compounds including a piperidine derivative against Aedes communis and Simulium venustum showed significant protection provided by these compounds. This research highlights the potential application of piperidine derivatives, related to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, in developing effective insect repellents (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, & Klein, 2000).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2-piperidin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXYYPUGLOCCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640504 | |
Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | |
CAS RN |
578709-04-3 | |
Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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